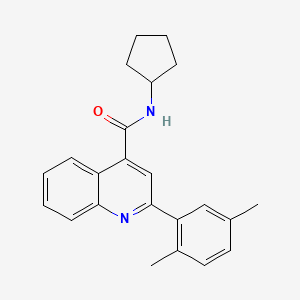![molecular formula C17H17ClN2O2 B5881416 3-chloro-4-methyl-N-[4-(propionylamino)phenyl]benzamide](/img/structure/B5881416.png)
3-chloro-4-methyl-N-[4-(propionylamino)phenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-4-methyl-N-[4-(propionylamino)phenyl]benzamide, also known as CP-945,598, is a synthetic compound that belongs to the class of benzamide derivatives. It is a potent and selective antagonist of the cannabinoid receptor CB1, which is widely distributed in the central nervous system and plays a crucial role in regulating various physiological processes, including appetite, pain sensation, mood, and memory.
Mechanism of Action
3-chloro-4-methyl-N-[4-(propionylamino)phenyl]benzamide acts as a competitive antagonist of the CB1 receptor, blocking the binding of endogenous cannabinoids and exogenous agonists to the receptor. This leads to a decrease in the activity of the CB1 receptor signaling pathway, which is involved in the regulation of various physiological processes, as mentioned earlier.
Biochemical and Physiological Effects:
3-chloro-4-methyl-N-[4-(propionylamino)phenyl]benzamide has been shown to modulate several biochemical and physiological effects in various animal models, including the reduction of food intake and body weight, the inhibition of drug-seeking behavior, the attenuation of anxiety and depression-like behaviors, and the improvement of cognitive function. These effects are believed to be mediated by the blockade of the CB1 receptor signaling pathway.
Advantages and Limitations for Lab Experiments
One of the main advantages of 3-chloro-4-methyl-N-[4-(propionylamino)phenyl]benzamide is its high selectivity and potency as a CB1 antagonist, which allows for precise modulation of the CB1 receptor signaling pathway without affecting other receptors or systems. This makes it a useful tool for studying the role of the CB1 receptor in various physiological and pathological conditions. However, one of the limitations of 3-chloro-4-methyl-N-[4-(propionylamino)phenyl]benzamide is its poor water solubility, which can affect its bioavailability and pharmacokinetics in vivo.
Future Directions
There are several future directions for research on 3-chloro-4-methyl-N-[4-(propionylamino)phenyl]benzamide, including the development of more potent and selective CB1 antagonists, the investigation of its potential therapeutic applications in various neurological and psychiatric disorders, and the elucidation of the molecular mechanisms underlying its effects on the CB1 receptor signaling pathway. Additionally, further studies are needed to explore the pharmacokinetics and safety profile of 3-chloro-4-methyl-N-[4-(propionylamino)phenyl]benzamide in vivo, as well as its potential interactions with other drugs and systems.
Synthesis Methods
The synthesis of 3-chloro-4-methyl-N-[4-(propionylamino)phenyl]benzamide involves several steps, including the condensation of 4-(propionylamino)aniline with 3-chloro-4-methylbenzoyl chloride in the presence of a base, followed by the reduction of the resulting intermediate with lithium aluminum hydride. The final product is purified by column chromatography and characterized by various spectroscopic techniques.
Scientific Research Applications
3-chloro-4-methyl-N-[4-(propionylamino)phenyl]benzamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, such as obesity, addiction, anxiety, depression, and schizophrenia. It has been shown to reduce food intake and body weight in animal models of obesity, without producing the adverse effects associated with the CB1 agonist THC. It also exhibits anxiolytic and antidepressant-like effects in preclinical models, suggesting its potential use in the treatment of anxiety and mood disorders.
properties
IUPAC Name |
3-chloro-4-methyl-N-[4-(propanoylamino)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O2/c1-3-16(21)19-13-6-8-14(9-7-13)20-17(22)12-5-4-11(2)15(18)10-12/h4-10H,3H2,1-2H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORFWDOVIDIHDGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-4-methyl-N-[4-(propanoylamino)phenyl]benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-amino-5-(2-methoxyphenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B5881351.png)
![N-[2-(4-chlorophenyl)ethyl]-2,5-dimethylbenzenesulfonamide](/img/structure/B5881359.png)

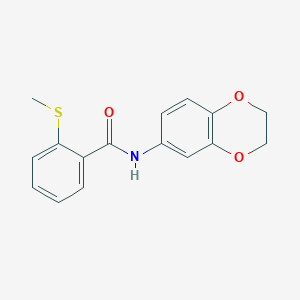
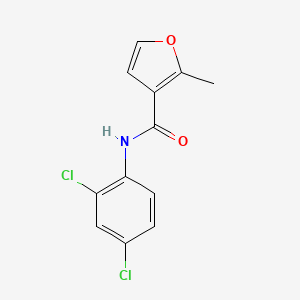
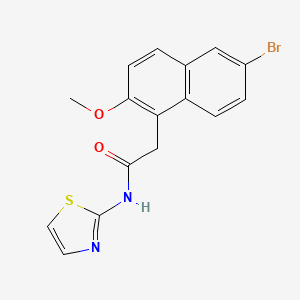
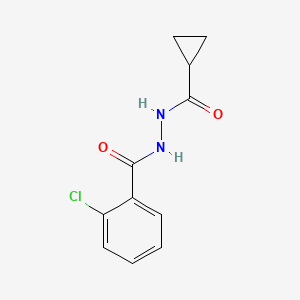
![N-[2-(4-methoxy-3-methylphenyl)ethyl]-2-nitrobenzamide](/img/structure/B5881403.png)

![5-[(2,4-dichlorophenoxy)methyl]-4-(2-methyl-2-propen-1-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5881423.png)
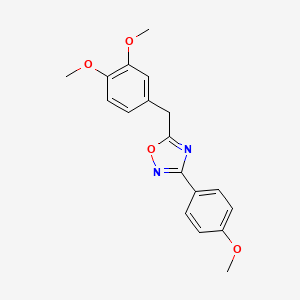
![N-1,3-benzodioxol-5-yl-2-[(4-chlorobenzyl)thio]acetamide](/img/structure/B5881445.png)
